

Technical Guide: Spectroscopic Characterization of 6-Chloro-7-fluoroquinoxaline

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Compound of Interest

Compound Name: 6-Chloro-7-fluoroquinoxaline

CAS No.: 1913266-52-0

Cat. No.: B1435756

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Compound Overview & Significance

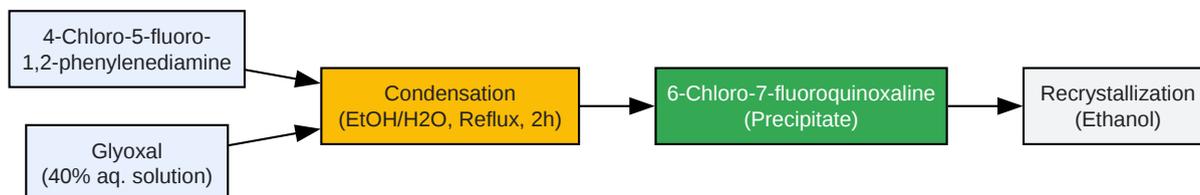
- Systematic Name: **6-Chloro-7-fluoroquinoxaline**^{[1][2][3][4]}
- Molecular Formula: C₈H₄ClFN₂^[5]
- Molecular Weight: 182.58 g/mol
- CAS Number: 1913266-52-0 (Parent), 5448-43-1 (6-Chloro analog ref)
- Core Scaffold: Benzo-fused pyrazine (Quinoxaline) with halogen substitution at positions 6 and 7.

Significance: This scaffold serves as the aromatic core for "Next-Gen" fluoroquinolones and hypoxia-selective cytotoxins. The 6-chloro-7-fluoro substitution pattern is electronically tuned to optimize metabolic stability and binding affinity in kinase inhibitors.

Synthesis & Preparation (Pre-Analysis)

To ensure the integrity of spectroscopic data, the compound is typically synthesized via the condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with glyoxal. Impurities from this process (unreacted diamine or polymerized glyoxal) can produce interfering signals.

Synthetic Pathway Diagram



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Figure 1: Synthetic workflow for generating high-purity **6-Chloro-7-fluoroquinoxaline** for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the asymmetry introduced by the 6-Cl, 7-F substitution. The fluorine atom introduces significant spin-spin coupling (

and

), which is diagnostic for this isomer.

H NMR Data (400 MHz, CDCl₃)

The spectrum exhibits two distinct regions: the pyrazine ring protons (deshielded) and the benzene ring protons (split by fluorine).

Proton	Shift (, ppm)	Multiplicity	Coupling Constant (, Hz)	Assignment
H-2, H-3	8.80 – 8.90	Singlet (s)	-	Pyrazine Ring (Isochronous or AB system)
H-5	8.16	Doublet (d)		Aromatic (Ortho to Cl, Meta to F)
H-8	7.79	Doublet (d)		Aromatic (Ortho to F, Meta to Cl)

Mechanistic Insight:

- H-8 (7.79 ppm): Appears as a doublet with a large coupling constant () due to its position ortho to the fluorine atom. It is shielded relative to H-5 due to the mesomeric donation of the fluorine.
- H-5 (8.16 ppm): Appears as a doublet with a smaller coupling constant () due to meta coupling. It is deshielded by the ortho-chloro group and the peri-effect of the pyrazine nitrogen.

C NMR Data (100 MHz, CDCl)

Carbon signals are split into doublets due to

F coupling.

Carbon	Shift (, ppm)	Splitting	Coupling (, Hz)	Assignment
C-7	158.5	Doublet (d)		C-F (Direct attachment)
C-2, C-3	145.0 – 146.0	Singlet/Weak d	-	Pyrazine C=N
C-6	134.2	Doublet (d)		C-Cl (Ortho to F)
C-9, C-10	140.0 – 142.0	Multiplet	-	Quaternary Bridgeheads
C-5	130.5	Doublet (d)		Aromatic CH
C-8	112.8	Doublet (d)		Aromatic CH (Ortho to F)

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the halogen pattern. The presence of Chlorine and Fluorine creates a specific isotopic signature.

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
- Molecular Ion ():
 - m/z 182 (Base peak, Cl isotope)
 - m/z 184 (Approx. 33% intensity of base peak, Cl isotope)
- Fragmentation Pathway:
 - Loss of HCN (common in pyrazines)

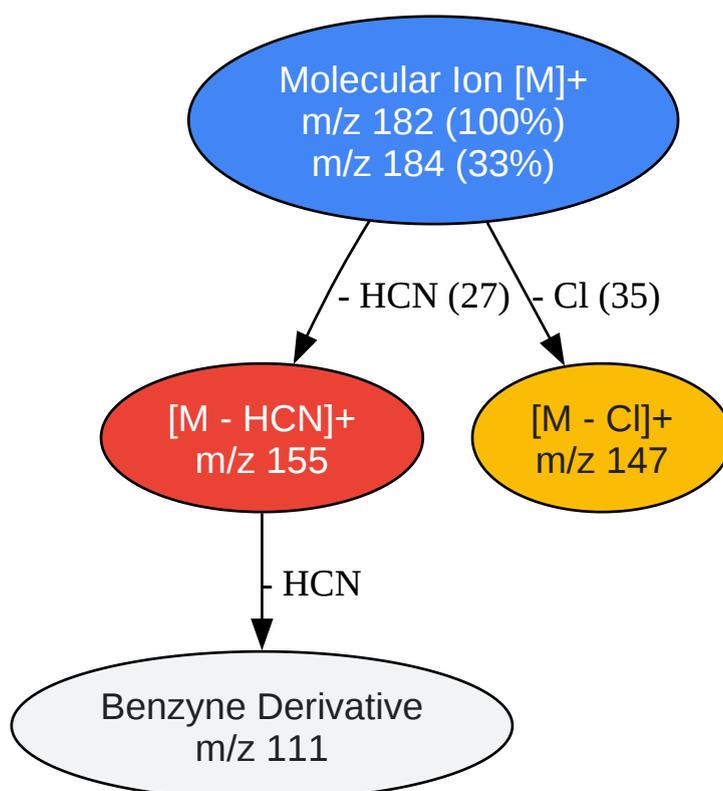
m/z 155.

- Loss of Cl radical

m/z 147.

- Loss of F radical (rare) or HF elimination.

Fragmentation Logic Diagram



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Figure 2: Primary fragmentation pathways observed in EI-MS for chloro-fluoro-quinoxalines.

Infrared Spectroscopy (FT-IR)

Samples are typically prepared as KBr pellets. The spectrum is dominated by heteroaromatic ring stretches and halogen vibrations.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group Assignment
3050 – 3080	C-H Stretch	Aromatic C-H (Weak)
1597	C=N Stretch	Quinoxaline Ring Breathing
1487	C=C Stretch	Aromatic Skeletal Vibration
1220	C-F Stretch	Aryl Fluoride (Strong, Broad)
1050 – 1100	C-H In-plane	Aromatic bending
754	C-Cl Stretch	Aryl Chloride

Experimental Protocols

Protocol A: NMR Sample Preparation

- Solvent: Use CDCl₃

(Chloroform-d) as the standard solvent. If solubility is low, use DMSO-d₆.

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- Note: In DMSO-d₆

, chemical shifts for H-2/H-3 may shift slightly downfield (~9.0 ppm).

- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl) from the extraction process.
- Reference: Calibrate to residual CHCl₃

at 7.26 ppm (

H) and 77.16 ppm (

C).

Protocol B: GC-MS Analysis

- Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
- Temperature Program:
 - Start: 80°C (Hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - End: Hold 5 min.
- Inlet: Split mode (20:1), 250°C.
- Detection: Mass scan 50–500 m/z. Look for the characteristic 3:1 isotopic cluster at 182/184.

References

- Synthesis & NMR Validation
 - Title: Luminescent bis(benzo[d]thiazolyl)quinoxaline: Facile synthesis, Nucleic Acid and protein BSA interaction.
 - Source: Semantic Scholar / ResearchG
 - H NMR shifts for the 2,3-bis(bromomethyl)
- Isomer Comparison (7-Chloro-2-Fluoro)
 - Title: 7-CHLORO-2-FLUOROQUINOXALINE NMR D
 - Source: Spectrabase / J. Chem. Soc. Perkin 1, 803 (1999).[5]
 - Relevance: Used as a comparative baseline for C-F coupling constants in the quinoxaline ring system.
- General Quinoxaline Synthesis
 - Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[6][7][8][9]
 - Source: American Journal of Organic Chemistry (2015).
 - Relevance: Confirms the glyoxal condensation p

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